molecular formula C18H15N3O4 B2461031 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034569-41-8

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2461031
CAS No.: 2034569-41-8
M. Wt: 337.335
InChI Key: YPLUYPVVVWHIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitubercular Evaluation

A notable application of compounds related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is in the field of antitubercular drug development. A study by Kantevari et al. (2011) explored the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a SnCl2·2H2O catalyzed one-pot Povarov reaction. The synthesized compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several showing significant activity, highlighting the potential of such compounds in antitubercular therapy (Kantevari et al., 2011).

Red Phosphorescent Organic Light-Emitting Diodes (OLEDs)

Another research application involves the design and synthesis of novel materials for red phosphorescent OLEDs. Liu et al. (2016) developed two novel materials by introducing heterocyclic pyrazine between 9,10-dihydroacridine and dibenzofuran/dibenzothiophene moieties. These materials demonstrated suitable triplet energies for red phosphorescent OLEDs, with one of the dibenzofuran (DBF) derivatives achieving a superior external quantum efficiency of 22% (Liu et al., 2016).

Theoretical Calculations and Synthesis of Pyrazole Derivatives

Theoretical calculations and synthesis of pyrazole derivatives also represent a significant research area for these compounds. Yıldırım and Kandemirli (2005) conducted a study on the synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, offering insights into the electronic structures and reaction mechanisms of these compounds, which could inform further pharmaceutical and chemical research (Yıldırım & Kandemirli, 2005).

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer activities of related compounds is also prevalent. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial activity. Some of these compounds exhibited promising antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(16-11-24-13-4-1-2-5-14(13)25-16)21-10-12-17(20-8-7-19-12)15-6-3-9-23-15/h1-9,16H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLUYPVVVWHIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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